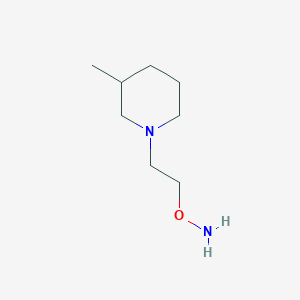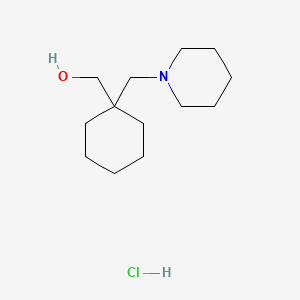
(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride is a chemical compound with the molecular formula C13H26ClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and cyclohexanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride typically involves the reaction of piperidine with cyclohexanone, followed by reduction and subsequent hydrochloride salt formation. One common method includes:
Reaction of Piperidine with Cyclohexanone: This step involves the nucleophilic addition of piperidine to cyclohexanone, forming an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid (HCl) to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A basic nitrogen-containing heterocycle with various biological activities.
Cyclohexanol: A simple alcohol with industrial applications.
(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol: The non-hydrochloride form of the compound.
Uniqueness
(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride is unique due to its combined structural features of piperidine and cyclohexanol, which confer specific chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Eigenschaften
Molekularformel |
C13H26ClNO |
|---|---|
Molekulargewicht |
247.80 g/mol |
IUPAC-Name |
[1-(piperidin-1-ylmethyl)cyclohexyl]methanol;hydrochloride |
InChI |
InChI=1S/C13H25NO.ClH/c15-12-13(7-3-1-4-8-13)11-14-9-5-2-6-10-14;/h15H,1-12H2;1H |
InChI-Schlüssel |
PSQUXWUWTRYVHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CN2CCCCC2)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


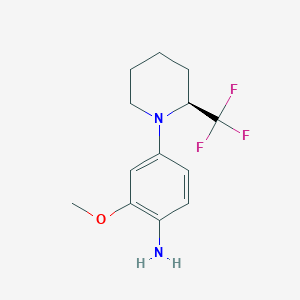
![7-Amino-4,5-dimethyl-4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13099366.png)
![3-Ethoxy-N-[(furan-2-yl)methyl]-2-propyl-2H-indazole-6-carboxamide](/img/structure/B13099369.png)
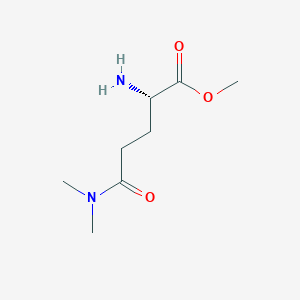

![6-Methylbenzo[c][1,2,5]oxadiazol-5-ol](/img/structure/B13099376.png)
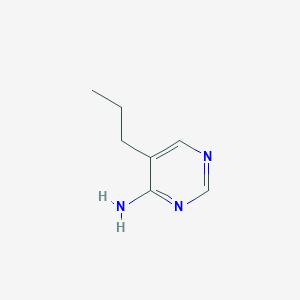


![2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13099394.png)
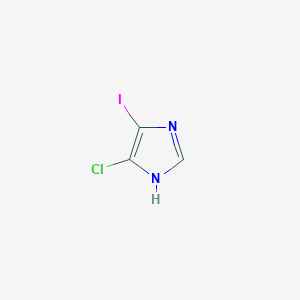
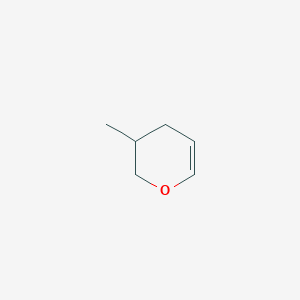
![7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol](/img/structure/B13099410.png)
